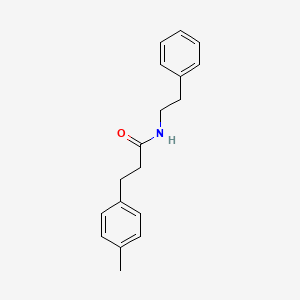
N-Phenethyl-3-(p-tolyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Phenethyl-3-(p-tolyl)propanamide is a synthetic amide derivative characterized by a phenethyl group attached to the nitrogen atom and a para-tolyl (p-tolyl) substituent at the 3-position of the propanamide backbone. The p-tolyl group (4-methylphenyl) is a recurring motif in bioactive molecules, often contributing to enhanced lipophilicity and receptor-binding interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impacts
2-Chloro-3-phenyl-N-(p-tolyl)propanamide (5g)
- Structure : Features a chlorine atom at the 2-position and a phenyl group at the 3-position.
- Synthesis : Prepared via reaction of 4a with SOCl₂ and p-toluidine, yielding 67% after purification .
2-Chloro-N-(p-tolyl)-propanamide (CNMP)
- Role : A key intermediate in synthesizing α-thio-β-chloroacrylamides.
- Crystallization : Optimized for scalable manufacturing, highlighting the importance of substituents in process efficiency .
3-(Methylthio)-2-(p-tolyl)-N-(2-(trifluoromethoxy)phenyl)propanamide (3d)
- Structure : Incorporates a methylthio (-SCH₃) group and a trifluoromethoxy (-OCF₃) phenyl ring.
- Physicochemical Properties : The sulfur and fluorine atoms enhance lipophilicity and metabolic stability, as evidenced by NMR data (δ -57.95 in ¹⁹F NMR) .
3,3,3-Trifluoro-N-(p-tolyl)-2-((p-tolylamino)methyl)propanamide (3f)
- Structure : Contains a trifluoromethyl (-CF₃) group and a secondary p-tolylamine moiety.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Combines an indole-derived phenethyl group with a methoxynaphthyl substituent.
Positional Isomerism: Para vs. Ortho Substitution
- Biological Relevance : In TNF-α inhibitors, para-substituted p-tolyl groups are critical for activity, while meta or ortho substitutions lead to significant activity loss .
Functional Group Replacements
- Electron-Withdrawing Groups : Chloro and CF₃ substituents (e.g., in 5g and 3f) improve metabolic stability but may reduce solubility.
- Electron-Donating Groups : Methoxy or methyl groups (e.g., in 3d and N-Phenethyl-3-(p-tolyl)propanamide) enhance lipophilicity and membrane permeability.
Data Tables: Comparative Analysis
Table 1. Substituent Effects on Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Phenethyl, p-tolyl | N/A | N/A | Amide, methylphenyl |
| 2-Chloro-N-(p-tolyl)propanamide | Cl, p-tolyl | N/A | N/A | Amide, chloro |
| 3d | Methylthio, trifluoromethoxy | N/A | N/A | Amide, SCH₃, OCF₃ |
| 3f | CF₃, p-tolylamino | N/A | N/A | Amide, CF₃, toluidine |
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H21NO/c1-15-7-9-17(10-8-15)11-12-18(20)19-14-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,20) |
InChI Key |
VQUOZTKACORNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















